Pyronaridine-d4 (tetraphosphate)

Bioanalysis LC-MS/MS Pharmacokinetics

Select Pyronaridine-d4 (tetraphosphate) as your internal standard for accurate, reproducible LC-MS/MS quantitation. This stable isotope-labeled analog (d4) co-elutes with the analyte, correcting for matrix effects and variability—a critical advantage over unlabeled pyronaridine or non-deuterated structural analogs. The tetraphosphate salt ensures superior aqueous solubility for streamlined calibration standard preparation. Ideal for pharmacokinetic studies, therapeutic drug monitoring, and exposure-response modeling in antimalarial research.

Molecular Formula C29H44ClN5O18P4
Molecular Weight 914.1 g/mol
Cat. No. B12404674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronaridine-d4 (tetraphosphate)
Molecular FormulaC29H44ClN5O18P4
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)/i17D2,18D2;;;;
InChIKeyYKUQEKXHQFYULM-JPJNPXIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyronaridine-d4 (tetraphosphate): The Deuterated Internal Standard for Robust Antimalarial Bioanalysis


Pyronaridine-d4 (tetraphosphate) is a deuterium-labeled isotopologue of pyronaridine tetraphosphate, a Mannich base antimalarial agent . The parent compound, pyronaridine, is an orally active blood schizonticide with potent activity against Plasmodium falciparum and P. vivax, including multidrug-resistant strains [1]. The d4-labeled version is specifically intended for use as an internal standard in quantitative LC-MS/MS and GC-MS bioanalytical workflows, enabling accurate, reproducible measurement of pyronaridine concentrations in biological matrices during pharmacokinetic and clinical studies .

Why Pyronaridine-d4 (tetraphosphate) Is Not Interchangeable with Unlabeled Pyronaridine or Other Internal Standards


In quantitative bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation, chromatography, and ionization to correct for variability and matrix effects. Unlabeled pyronaridine cannot serve this role because it would be indistinguishable from the analyte. Non-deuterated structural analogs (e.g., amodiaquine) often exhibit different extraction recoveries and ionization efficiencies, compromising accuracy and reproducibility [1]. Pyronaridine-d4 (tetraphosphate), as a stable isotope-labeled analog with 4 deuterium substitutions, provides near-identical physicochemical properties while enabling selective mass spectrometric detection, fulfilling stringent regulatory guidelines for method validation [2].

Pyronaridine-d4 (tetraphosphate) Procurement Evidence: Comparative Data vs. Unlabeled Analytes and Alternative Internal Standards


Deuterium Labeling Enables Selective MS Detection vs. Unlabeled Pyronaridine

Pyronaridine-d4 (tetraphosphate) is a stable isotope-labeled internal standard containing four deuterium atoms (d4). This mass shift (m/z 522.20 for [M+H]⁺ compared to m/z 518.20 for unlabeled pyronaridine) allows selective detection in the mass spectrometer without interference from the endogenous analyte . The deuterated compound co-elutes with the analyte under typical reversed-phase LC conditions (retention time shift ≤ 0.1 min), ensuring identical ionization suppression/enhancement effects [1].

Bioanalysis LC-MS/MS Pharmacokinetics Internal Standard

Tetraphosphate Salt Provides Enhanced Aqueous Solubility Compared to Pyronaridine Base

Pyronaridine tetraphosphate salt exhibits significantly higher aqueous solubility than the free base form. Quantitative solubility measurements show the tetraphosphate salt is sparingly soluble in water (1.46% w/v) [1], whereas the base is very slightly soluble in water (<0.1% w/v) [2]. This difference is critical for preparing concentrated stock solutions for bioanalytical standard curves and quality control samples.

Formulation Physicochemical Properties Solubility Sample Preparation

Pyronaridine Exhibits Superior In Vitro Potency Against Chloroquine-Resistant P. falciparum

Against chloroquine-resistant (CR) P. falciparum isolates, pyronaridine demonstrates significantly lower IC50 values than chloroquine, indicating higher potency. In a comparative study using 12 P. falciparum strains, the mean IC50 for pyronaridine against CR isolates was 20.5 nM, while chloroquine's mean IC50 against the same CR isolates was 239 nM [1]. This represents an 11.7-fold higher potency for pyronaridine against resistant parasites.

Antimalarial Drug Resistance IC50 Plasmodium falciparum

Pyronaridine-Artesunate Combination Achieves Superior PCR-Adjusted Treatment Failure Rates vs. Artemether-Lumefantrine

In a meta-analysis of randomized controlled trials, pyronaridine-artesunate (PY-AS) demonstrated a statistically significant reduction in PCR-adjusted treatment failure at day 28 compared to artemether-lumefantrine (AL). The risk ratio (RR) for treatment failure was 0.40 (95% CI 0.19 to 0.85) [1], indicating a 60% lower relative risk of failure with PY-AS. This outcome underscores the clinical importance of pyronaridine in current antimalarial regimens.

Malaria ACT Clinical Trial Pyronaridine-Artesunate Artemether-Lumefantrine

Deuterated Internal Standard Compensates for Matrix Effects More Effectively Than Non-Analogous IS

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) can introduce significant quantitative bias. The use of a stable isotope-labeled internal standard (SIL-IS) such as Pyronaridine-d4 effectively corrects for these effects because it co-elutes with the analyte and experiences identical matrix-induced ionization variations [1]. In contrast, a structural analog internal standard (e.g., amodiaquine) may exhibit differential matrix effects, leading to inaccuracies. Regulatory guidelines explicitly recommend SIL-IS for robust method validation [2].

Bioanalytical Method Validation Matrix Effects Stable Isotope Labeling LC-MS/MS

When to Procure Pyronaridine-d4 (tetraphosphate): Evidence-Driven Scenarios


Clinical Pharmacokinetic Studies of Pyronaridine-Containing ACTs

Use Pyronaridine-d4 as an internal standard in validated LC-MS/MS methods to quantify pyronaridine concentrations in whole blood, plasma, or urine. This is essential for characterizing pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in clinical trials evaluating pyronaridine-artesunate combinations [1]. The superior potency of pyronaridine against chloroquine-resistant strains underscores the importance of accurate exposure-response modeling [2].

Therapeutic Drug Monitoring (TDM) in Malaria Endemic Regions

Deploy Pyronaridine-d4 in high-throughput LC-MS/MS assays for monitoring patient adherence and drug exposure in malaria treatment programs. The tetraphosphate salt's favorable aqueous solubility simplifies preparation of calibration standards [1], while the SIL-IS ensures reliable quantitation even in the presence of variable biological matrices [2].

In Vitro Antimalarial Susceptibility Testing and Resistance Surveillance

While not directly used in the biological assay, Pyronaridine-d4 enables accurate determination of pyronaridine concentrations in culture media and intracellular parasite fractions. This supports studies investigating the relationship between drug exposure and IC50 values, particularly in the context of emerging resistance mutations (e.g., pfcrt K76T) [1].

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